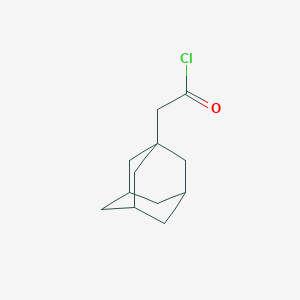

1-金刚烷乙酰氯

描述

Synthesis Analysis

1-Adamantaneacetyl chloride can be synthesized through a series of reactions involving the adamantane backbone. The process typically starts with the reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate to afford adamantane-1-carbonylisothiocyanate in situ, which is then treated with suitable reagents to obtain the desired product. The synthesized compound's structure can be confirmed using techniques such as elemental analyses, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectroscopy, along with single-crystal X-ray diffraction studies for detailed molecular structure analysis (Saeed, Erben, & Bolte, 2013).

Molecular Structure Analysis

The molecular and crystal structure of 1-adamantaneacetyl chloride derivatives can be determined by single-crystal X-ray analysis. These analyses reveal that such compounds often crystallize in specific systems with well-defined space groups, showcasing the unique molecular conformation stabilized by intramolecular and intermolecular hydrogen bonds. The structural analysis also includes Hirshfeld surface analysis to understand the crystal packing and interactions within the structure (Arshad et al., 2021).

Chemical Reactions and Properties

1-Adamantaneacetyl chloride undergoes various chemical reactions, leading to the formation of novel compounds with significant applications. These reactions include coupling with different reagents to form derivatives that exhibit a range of chemical properties, including potential biological activities. For instance, the reaction with functionally substituted alcohols, phenols, amines, thiols, and ketone oximes can yield a variety of 1-adamantanecarboxylic acid esters, amides, and thio esters, highlighting the compound's versatility as a chemical precursor (Dikusar et al., 2004).

科学研究应用

医药化学

1-金刚烷乙酰氯因其独特的结构、生物学和刺激响应特性而被用于医药化学 . 它是合成金刚烷衍生物的前体,金刚烷衍生物被整合到药物递送系统中,如脂质体、环糊精和树枝状大分子 . 这些系统可以通过提高药物的亲脂性和生物利用度来增强药物的药理特性。

催化剂开发

在催化剂开发领域,1-金刚烷乙酰氯用于制备金刚烷基催化剂。 这些催化剂参与基于自由基的功能化反应,将金刚烷类C–H键转化为C–C键,提供具有不同官能团的产物 . 该过程对于活化笼状烃所特有的强C–H键具有重要意义。

纳米材料

该化合物在纳米材料中得到应用,因为它在结构上类似于金刚烷类,金刚烷类是具有金刚石状结构的笼状饱和烃 . 金刚烷衍生物用于修饰纳米材料的表面性质,增强其在分子电子学和力学等领域的应用。

生物活性化合物

1-金刚烷乙酰氯是合成生物活性化合物的起始原料。 其高反应活性允许生成各种官能化金刚烷衍生物,可作为生物活性药物 . 这些化合物因其生物活性而具有潜在的治疗应用。

药物

在药物中,来自1-金刚烷乙酰氯的金刚烷部分被引入活性药物结构中,以提高其亲脂性和药理特性 . 这种修饰可以导致新的药物递送系统的发展,并增强表面识别能力。

高能燃料和油

该化合物也用于合成高能燃料和油。 其衍生物作为单体和起始原料,用于制备具有高能量密度的热稳定燃料,这对于航空航天应用至关重要 .

金刚烷类

最后,1-金刚烷乙酰氯在金刚烷类的合成中起着重要作用。 这些结构因其完美的分子笼状烃骨架而被用于有机催化、聚合物和分子电子学等各个领域 .

作用机制

Target of Action

1-Adamantaneacetyl chloride is an organic compound . It is a colorless to pale yellow liquid with a pungent and stimulating odor . It has good solubility in organic solvents . .

Mode of Action

1-Adamantaneacetyl chloride can react with many organic compounds, such as alcohols, phenols, amines, etc., to produce substitution reactions . These reactions generate the corresponding esters, ethers, and amines .

Biochemical Pathways

It is known that it can be used for esterification, etherification, amination and other reactions in organic synthesis .

Pharmacokinetics

Its physical and chemical properties such as its boiling point, density, and vapor pressure suggest that it may have certain bioavailability characteristics .

Result of Action

It is known that it can react with many organic compounds to produce substitution reactions, generating the corresponding esters, ethers, and amines .

安全和危害

未来方向

属性

IUPAC Name |

2-(1-adamantyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQSEJBREPQBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378137 | |

| Record name | 1-ADAMANTANEACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19835-38-2 | |

| Record name | 1-ADAMANTANEACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)